N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole ring substituted with methoxy and nitro groups, and a benzamide moiety with a methylsulfonyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, which is then functionalized with methoxy and nitro groups. The final step involves the introduction of the benzamide moiety with a methylsulfonyl substituent. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce a variety of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique molecular structure suggests potential biological activities, particularly in pharmacology and agriculture. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H16N3O5S
- Molecular Weight : 365.37 g/mol
- CAS Number : 896336-79-1
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Introduction of Functional Groups : Electrophilic aromatic substitution to introduce methoxy and nitro groups.
- Attachment of the Methylsulfonyl Group : Reaction with methylsulfonyl chloride under basic conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that benzothiazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism is believed to involve the activation of caspases and modulation of apoptotic pathways .
Inhibition of Enzymatic Activity
The compound has been assessed for its ability to inhibit specific enzymes relevant to cancer progression and inflammation. For example, it has shown inhibitory effects on histone deacetylases (HDACs), which play a crucial role in gene expression regulation and cancer cell proliferation .
Study 1: Antimicrobial Efficacy
In a recent study, a series of benzothiazole derivatives were tested for their antimicrobial efficacy against Candida albicans and Aspergillus niger. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antifungal agents .
Study 2: Anticancer Mechanisms
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzothiazole derivatives, including this compound. The compound was found to induce cell cycle arrest at the G2/M phase and activate apoptosis pathways in breast cancer cell lines .
Comparative Table of Biological Activities
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-11-7-9(19(21)22)8-12-14(11)17-16(26-12)18-15(20)10-5-3-4-6-13(10)27(2,23)24/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAMZKXUFRFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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